

experimental setup for reactions involving 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-6-nitrophenol

Cat. No.: B128858

[Get Quote](#)

An Application Guide for the Synthetic Utility of **2-Fluoro-6-nitrophenol**

Introduction: The Strategic Value of 2-Fluoro-6-nitrophenol

2-Fluoro-6-nitrophenol is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its utility stems from a unique arrangement of three distinct reactive centers on a single benzene ring: a phenolic hydroxyl group, a nitro group, and a fluorine atom. The electronic interplay between these groups—specifically the strong electron-withdrawing nature of the nitro group activating the ring for nucleophilic attack—renders the molecule primed for a variety of selective transformations.

This guide provides an in-depth exploration of the core reactivity of **2-fluoro-6-nitrophenol** and delivers detailed, field-proven protocols for its application in key synthetic operations. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.^{[1][2]}

Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Data Summary Table

Property	Value	Source(s)
CAS Number	1526-17-6	[1] [2] [3]
Molecular Formula	C ₆ H ₄ FNO ₃	[1] [2] [3]
Molecular Weight	157.10 g/mol	[3]
Appearance	Light yellow to orange crystalline solid/powder	[1] [2]
Melting Point	90 - 94 °C	[2]
Topological Polar Surface Area	66 Å ²	[1]
Solubility	Sparingly soluble in water; soluble in ethers, dichloromethane, and other common organic solvents.	[1] [4]

Hazard Identification and Safe Handling

2-Fluoro-6-nitrophenol is a hazardous substance that requires careful handling in a controlled laboratory environment.[\[5\]](#)

- Primary Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[\[3\]](#)[\[5\]](#)
- GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2).[\[3\]](#)

Mandatory Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[\[5\]](#)
- Skin Protection: Wear impervious, flame-resistant laboratory clothing and appropriate protective gloves (e.g., nitrile).[\[5\]](#)

- Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated and exposure limits may be exceeded, a full-face respirator is necessary.[5][6]
- Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and containment.[5]

Part 1: Core Reactivity and Mechanistic Principles

The synthetic versatility of **2-fluoro-6-nitrophenol** is rooted in three primary modes of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The defining feature of this molecule is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly acidifies the ring protons and activates the carbon bearing the fluorine towards nucleophilic attack. The fluorine atom itself serves as an excellent leaving group in this context.[7][8]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon attached to the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][9][10] The negative charge is effectively delocalized onto the oxygen atoms of the nitro group. In the second, typically rapid step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product.[11][12]

General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, yielding 2-amino-6-fluorophenol. [13][14] This transformation is a cornerstone reaction, as it converts an electron-withdrawing group into a potent electron-donating group, fundamentally altering the molecule's electronic properties and reactivity.[15][16] The resulting aminophenol is a valuable precursor for heterocycle synthesis, further functionalization, and as a ligand scaffold.[14][17][18]

Common and effective methods include:

- Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high yields. Reagents typically involve hydrogen gas (H_2) with a palladium-on-carbon (Pd/C) or Raney Nickel catalyst.[13][19]
- Metal/Acid Reduction: Classic methods using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, acetic acid) are also robust and widely used.[15][16][19]

General Pathway for the Reduction of the Nitro Group.

Reactions at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide anion. This nucleophilic oxygen is a key handle for introducing a variety of functionalities, most commonly through O-alkylation or O-acylation. The Williamson Ether Synthesis is a classic and highly effective method for forming an ether linkage at this position.[20][21]

The reaction follows a standard S_N2 mechanism where the generated phenoxide attacks a primary alkyl halide or other suitable electrophile.[21]

Workflow for O-Alkylation via Williamson Ether Synthesis.

Part 2: Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for laboratory synthesis. All operations should be performed in a fume hood with appropriate PPE.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details the synthesis of an N-substituted aminonitrophenol, a common scaffold in medicinal chemistry.

Objective: To substitute the fluorine atom of **2-fluoro-6-nitrophenol** with a primary or secondary amine.

Materials:

- **2-Fluoro-6-nitrophenol** (1.0 eq)
- Amine (e.g., piperidine, morpholine, or benzylamine) (1.2 eq)
- Potassium carbonate (K_2CO_3) or Triethylamine (Et_3N) (2.0 eq)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Ethyl acetate ($EtOAc$)
- Brine (saturated aq. $NaCl$)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N_2 or Ar), add **2-fluoro-6-nitrophenol** (1.0 eq).
- Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
- Add the amine (1.2 eq) to the solution, followed by the base (e.g., K_2CO_3 , 2.0 eq).[\[22\]](#)
- Heat the reaction mixture to 60-80 °C. The causality here is that elevated temperatures are often required to overcome the activation energy for the initial nucleophilic attack, even on an activated ring.[\[22\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
- Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes the synthesis of 2-amino-6-fluorophenol, a critical intermediate.

Objective: To selectively reduce the nitro group to an amine.

Materials:

- **2-Fluoro-6-nitrophenol** (1.0 eq)
- 10% Palladium on activated carbon (Pd/C) (5-10 wt%)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen (H₂) gas source (balloon or cylinder)
- Celite® (diatomaceous earth)

Procedure:

- In a round-bottom flask suitable for hydrogenation, dissolve **2-fluoro-6-nitrophenol** (1.0 eq) in methanol (approx. 0.1 M).[\[13\]](#)
- Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution under an inert atmosphere. Causality: Pd/C is an excellent catalyst for this transformation, offering a high surface area for the reaction to occur efficiently under mild conditions.[\[15\]](#)[\[23\]](#) [\[24\]](#)
- Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.
- Repeat the purge cycle three times with hydrogen (H₂) gas.
- Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir vigorously at room temperature.[\[13\]](#) Vigorous stirring is critical to

ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

- Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[13]
- Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol. Self-Validation: The Celite pad prevents fine catalyst particles from passing through, ensuring the final product is free from metal contamination.
- Concentrate the filtrate under reduced pressure to yield the crude 2-amino-6-fluorophenol, which can be purified by column chromatography or recrystallization if necessary.[13]

Protocol 3: O-Alkylation via Williamson Ether Synthesis

This protocol details the formation of an ether linkage at the phenolic hydroxyl group.

Objective: To synthesize a 2-fluoro-6-nitro-alkoxybenzene derivative.

Materials:

- **2-Fluoro-6-nitrophenol** (1.0 eq)
- Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate (K_2CO_3) (2.0 eq)
- Alkyl halide (e.g., Iodomethane, Bromoethane) (1.1 eq)
- Anhydrous Tetrahydrofuran (THF) or DMF
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate (EtOAc)

Procedure:

- To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF or DMF.

- If using NaH, cool the solvent to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide, driving the reaction forward.[25] The reaction is highly exothermic and produces flammable hydrogen gas, necessitating careful, portion-wise addition at 0 °C.
- Slowly add a solution of **2-fluoro-6-nitrophenol** (1.0 eq) in the same anhydrous solvent. Stir for 30 minutes at 0 °C to allow for complete deprotonation.
- Add the alkyl halide (1.1 eq) dropwise to the phenoxide solution at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
- Partition the mixture between water and ethyl acetate. Separate the layers.
- Extract the aqueous layer with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography.

Part 3: Advanced Synthetic Strategies

Beyond direct functionalization, **2-fluoro-6-nitrophenol** can be incorporated into more complex synthetic sequences, such as transition-metal-catalyzed cross-coupling reactions.

Conceptual Workflow: Suzuki-Miyaura Cross-Coupling

The phenolic hydroxyl group is not a suitable leaving group for cross-coupling. However, it can be converted into an excellent leaving group, such as a triflate (-OTf), enabling powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[26][27] This two-step sequence allows for the synthesis of complex biaryl structures.

Two-step sequence for Suzuki-Miyaura cross-coupling.

This strategy dramatically expands the synthetic utility of the **2-fluoro-6-nitrophenol** scaffold, allowing for the introduction of diverse aryl or vinyl groups at the C1 position. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability in forming C-C bonds.[28][29][30]

References

- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
- Li, H. et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. *Catalysis Science & Technology*.
- BenchChem Technical Support Team. Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene. BenchChem.
- Spiegler, W. (1963). Catalytic hydrogenation of nitrophenol. Google Patents (US3079435A).
- Mahata, A. & Sivasanker, S. (2006). *Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol*. Organic Process Research & Development, ACS Publications.
- Li, H. et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. *Catalysis Science & Technology*, RSC Publishing. DOI:10.1039/C4CY00048J.
- Wang, Z. et al. (2023). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications.
- BenchChem. Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution. BenchChem.
- ECHEMI. **2-Fluoro-6-nitrophenol** SDS, 1526-17-6 Safety Data Sheets. ECHEMI.com.
- ChemicalBook. 6-Fluoro-2-aminophenol synthesis. ChemicalBook.
- National Center for Biotechnology Information. **2-Fluoro-6-nitrophenol**. PubChem.
- Guidechem. **2-Fluoro-6-nitrophenol** 1526-17-6 wiki. Guidechem.com.
- Guidechem. How to Synthesize 2-AMINO-5-FLUOROPHENOL and Its Application?. Guidechem.com.
- ChemicalBook. **2-Fluoro-6-nitrophenol**(1526-17-6). ChemicalBook.
- ResearchGate. Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate.
- Chem-Impex. **2-Fluoro-6-nitrophenol**. Chem-Impex.
- ResearchGate. Reaction scope for SNAr-type azidation of fluoronitrobenzenes. ResearchGate.
- Grokipedia. Reduction of nitro compounds. Grokipedia.
- Apollo Scientific. 2-Fluoro-6-nitrobenzoic acid Safety Data Sheet. Apollo Scientific.
- Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.

- BenchChem. selective reduction of nitro group without affecting other functional groups. BenchChem.
- PubChemLite. **2-fluoro-6-nitrophenol** (C6H4FNO3). PubChemLite.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Williamson, A.W. Experiment 06 Williamson Ether Synthesis.
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- 12. The Williamson Ether Synthesis.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions. organic-chemistry.org.
- MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki-Miyaura and Related C-C Couplings. MDPI.
- ChemicalBook. **2-Fluoro-6-nitrophenol**(1526-17-6). ChemicalBook.
- Wikipedia. Reduction of nitro compounds. Wikipedia.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- National Center for Biotechnology Information. 2-Amino-6-fluorophenol. PubChem.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Chemistry LibreTexts. 18.2: Preparing Ethers. Chemistry LibreTexts.
- The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis. University of Richmond.
- Wikipedia. Williamson ether synthesis. Wikipedia.
- Sigma-Aldrich. 2-Amino-6-fluorophenol. Sigma-Aldrich.
- Bielawska, M. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar.
- Santa Cruz Biotechnology. 2-Amino-6-fluorophenol. SCBT.
- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
- Thieme Chemistry. Carbamoyl Fluorides: A Platform to Interrogate Fluoride-Enabled Reactivity. Thieme Chemistry.
- ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate.
- Jacobsen, E.N. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.

- ResearchGate. Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science. ResearchGate.
- Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Semantic Scholar.
- PubMed Central. Recent Advances on Fluorine Chemistry. NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 6-Fluoro-2-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 14. 2-Amino-6-fluorophenol | C6H6FNO | CID 643562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 2-Amino-6-fluorophenol | 53981-25-2 [sigmaaldrich.com]

- 18. scbt.com [scbt.com]
- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 20. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. scholarship.richmond.edu [scholarship.richmond.edu]
- 26. tcichemicals.com [tcichemicals.com]
- 27. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C–C Couplings [mdpi.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. m.youtube.com [m.youtube.com]
- 30. Yoneda Labs [yonedalabs.com]
- To cite this document: BenchChem. [experimental setup for reactions involving 2-Fluoro-6-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128858#experimental-setup-for-reactions-involving-2-fluoro-6-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com